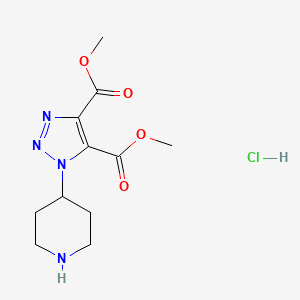

4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride

Description

Historical Development and Significance in Triazole Chemistry

The foundation of triazole chemistry traces back to 1885 when Adolf von Baeyer's student Carl Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and possessing the molecular formula C₂H₃N₃. This pioneering work established the nomenclature and initial understanding of triazole structures that would later prove instrumental in pharmaceutical development. The systematic exploration of triazole chemistry accelerated significantly during the early twentieth century, particularly through the contributions of Otto Dimroth and Gustav Fester, who in 1910 successfully synthesized 1H-1,2,3-triazole by heating solutions of hydrazoic acid and acetylene at elevated temperatures for extended periods.

The historical significance of triazole derivatives in medicinal chemistry became particularly evident during the 1940s with the discovery of antifungal activities in azole derivatives, leading to revolutionary developments in antimycotic therapy. This breakthrough established triazoles as a fundamental class of bioactive compounds, with subsequent decades witnessing the development of clinically important agents such as fluconazole, itraconazole, voriconazole, and posaconazole. The evolution of triazole chemistry continued through the introduction of copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as "click chemistry," which provided efficient synthetic pathways for constructing complex triazole-containing molecules.

The specific compound 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride represents a contemporary advancement in triazole design, incorporating multiple functional elements that enhance both synthetic accessibility and biological activity potential. The integration of piperidine substituents with triazole cores has emerged as a particularly promising strategy in modern drug discovery, as evidenced by recent research demonstrating enhanced pharmacological properties in compounds containing these combined structural motifs.

Position within Heterocyclic Compound Classification

According to the Cooperative Patent Classification system established by the United States Patent and Trademark Office, 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride falls within the broader category C07D, which encompasses all heterocyclic compounds. More specifically, this compound belongs to the subcategory designated for triazole-containing structures, classified under the designation for compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring arrangement.

The compound exhibits the characteristic features of 1,2,3-triazoles, where the three nitrogen atoms occupy adjacent positions within the five-membered ring structure. This specific arrangement distinguishes it from the alternative 1,2,4-triazole isomers, where an interstitial carbon atom separates one nitrogen from the other two. The 1,2,3-triazole configuration provides unique electronic properties and hydrogen-bonding capabilities that contribute to the compound's potential biological activities.

Within the broader classification of nitrogen-containing heterocycles, the compound represents a hybrid structure combining elements from both triazole and piperidine families. The piperidine moiety, a six-membered saturated nitrogen heterocycle, contributes additional conformational flexibility and potential for intermolecular interactions. This dual heterocyclic nature positions the compound within the category of compounds containing multiple heterocyclic rings that are not condensed among themselves, as defined in the patent classification system.

The dicarboxylate functionality further places this compound within the subset of heterocyclic carboxylic acid derivatives, specifically those containing ester linkages. This classification reflects the compound's potential for hydrolytic transformations and its capacity to serve as a prodrug or synthetic intermediate in pharmaceutical applications.

Nomenclature and Structural Identification

The systematic nomenclature of 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The core structure consists of a 1H-1,2,3-triazole ring, where the designation "1H" indicates the specific tautomeric form with hydrogen attached to the nitrogen atom at position 1. The numbering system for 1,2,3-triazoles assigns positions 1, 2, and 3 to the three nitrogen atoms in sequential order, while positions 4 and 5 correspond to the carbon atoms within the ring.

The substituent pattern includes dimethyl ester groups attached at positions 4 and 5 of the triazole ring, formally designated as 4,5-dicarboxylate functionality. These carboxylate groups exist in their methyl ester form, providing the "dimethyl" prefix in the complete chemical name. The piperidin-4-yl substituent attached at position 1 of the triazole ring consists of a piperidine ring connected through its 4-position, creating a bridging linkage between the two heterocyclic systems.

Table 1: Structural Identification Data for 4,5-Dimethyl 1-(Piperidin-4-yl)-1H-1,2,3-Triazole-4,5-Dicarboxylate Hydrochloride

The structural identification employs multiple complementary approaches including Simplified Molecular Input Line Entry System notation, which provides a linear text representation of the molecular structure, and International Chemical Identifier strings that enable unambiguous structural specification. These standardized representations facilitate database searches and computational analyses of the compound's properties and relationships to other chemical entities.

Overview of Chemical Properties and Significance

4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride exhibits chemical properties characteristic of both its triazole core and its additional functional groups. The 1,2,3-triazole ring system provides exceptional chemical stability compared to other nitrogen-rich heterocycles, demonstrating resistance to oxidation, reduction, and thermal decomposition under normal conditions. This stability arises from the aromatic nature of the triazole ring, which contains six pi electrons delocalized across the five-membered structure.

The compound demonstrates high water solubility, a property inherited from both the triazole core and the hydrochloride salt formation. This solubility characteristic proves advantageous for biological applications and pharmaceutical formulations. The ester functionalities at positions 4 and 5 of the triazole ring contribute to the compound's lipophilicity while maintaining potential for hydrolytic conversion to the corresponding carboxylic acid forms under appropriate conditions.

Table 2: Chemical Properties of 4,5-Dimethyl 1-(Piperidin-4-yl)-1H-1,2,3-Triazole-4,5-Dicarboxylate Hydrochloride

The piperidine substituent introduces conformational flexibility to the overall molecular structure, allowing for various spatial orientations that may facilitate interactions with biological targets. Research indicates that piperidine-containing compounds often exhibit enhanced pharmacological activities due to their ability to adopt multiple conformations and form diverse intermolecular interactions.

The significance of this compound extends beyond its individual chemical properties to encompass its potential as a synthetic intermediate and pharmacological agent. Contemporary research demonstrates that triazole compounds, particularly those incorporating piperidine moieties, serve as valuable scaffolds for developing new therapeutic agents with applications in cancer treatment and neurodegenerative disease management. The dicarboxylate functionality provides additional opportunities for chemical modification and conjugation reactions, expanding the compound's utility in medicinal chemistry applications.

Properties

IUPAC Name |

dimethyl 1-piperidin-4-yltriazole-4,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4.ClH/c1-18-10(16)8-9(11(17)19-2)15(14-13-8)7-3-5-12-6-4-7;/h7,12H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIFOBAJLOPRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2CCNCC2)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring and a piperidine moiety, both of which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical formula for 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride is with a molecular weight of approximately 304.73 g/mol. The structure consists of a triazole ring connected to a piperidine group and two carboxylate functionalities.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate triazole precursors under controlled conditions. The synthetic route may utilize coupling reactions facilitated by various catalysts to ensure high yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains. It has been reported that triazole compounds can disrupt microbial cell wall synthesis and inhibit essential enzymatic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Salmonella typhi | 32 µg/mL |

Anticancer Activity

Compounds featuring the triazole scaffold have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth.

In vitro studies have shown that certain triazole derivatives can significantly reduce the viability of cancer cell lines. For example:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Apoptosis induction |

| HeLa (cervical cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 12 | Inhibition of angiogenesis |

The biological activity of 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Cell Membrane Disruption : Triazoles can integrate into microbial membranes leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, these compounds may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

Case Studies

A case study involving a derivative similar to 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride demonstrated promising results in animal models. The compound was administered to mice bearing tumor xenografts, resulting in significant tumor reduction compared to control groups.

Results Summary:

- Tumor Volume Reduction : 60% decrease after four weeks.

- Survival Rate : Increased by 40% compared to untreated controls.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium, highlighting their potential as new antibiotics .

Anticancer Properties

Studies have suggested that triazole derivatives can inhibit cancer cell proliferation. Specifically, compounds with piperidine moieties have demonstrated cytotoxic effects on various cancer cell lines. For example, research published in the Journal of Medicinal Chemistry has shown that triazole-containing compounds can induce apoptosis in cancer cells through specific signaling pathways .

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that triazole derivatives may interact with neurotransmitter systems, offering a pathway for developing new treatments for conditions such as anxiety and depression .

Agricultural Applications

Pesticidal Activity

Triazole compounds are known for their fungicidal properties. Research has indicated that 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole derivatives can serve as effective fungicides against various plant pathogens. Field studies have demonstrated their ability to protect crops from fungal infections while exhibiting low toxicity to beneficial insects .

Herbicide Development

The unique chemical structure of triazoles allows for the development of selective herbicides. Investigations into the herbicidal activity of triazole derivatives have shown promising results in controlling weed populations without harming crop yields .

Material Science Applications

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been explored for enhancing material properties. Studies indicate that polymers containing triazole groups exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Nanotechnology

Triazole derivatives have been utilized in the synthesis of nanoparticles for drug delivery systems. Their ability to form stable complexes with metal ions enhances the efficacy of drug encapsulation and release profiles, which is crucial for targeted therapy in cancer treatment .

Case Studies

Preparation Methods

General Synthetic Strategy for 1,2,3-Triazole Derivatives

1,2,3-Triazoles are commonly synthesized via Huisgen 1,3-dipolar cycloaddition reactions between azides and alkynes, often catalyzed by copper(I) (CuAAC) or other metal catalysts to achieve regioselectivity. Alternative approaches include cyclization of appropriate precursors such as diazides or hydrazine derivatives.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used method to prepare 1,2,3-triazoles with high regioselectivity, typically yielding 1,4-disubstituted triazoles. The reaction proceeds under mild conditions and tolerates various functional groups.

One-Pot Multicomponent Reactions: Some methods involve one-pot reactions using azides, alkynes, and alkyl halides or other coupling partners to generate substituted triazoles efficiently.

Cyclization of Diazo or Hydrazine Intermediates: For fused triazole systems, condensation of diamino-triazole precursors with dicarbonyl compounds or hydrazine derivatives is employed, often requiring heating or acidic conditions for ring closure.

Specific Preparation of 4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate Hydrochloride

Although direct literature detailing the exact preparation of this compound is limited, its structural features suggest a multi-step synthesis involving:

Step 1: Formation of the 1,2,3-Triazole Core with Dimethyl Dicarboxylate Substituents

The 4,5-dimethyl 1,2,3-triazole-4,5-dicarboxylate moiety can be synthesized by cycloaddition of appropriately substituted azides and alkynes bearing ester groups or via condensation of precursors such as carbamates and carbonyl azides, followed by esterification. For example, carbamate derivatives can be converted to 4,5-diamino-1,2,3-triazole intermediates, which then react with 1,2-dicarbonyl compounds to form triazole rings substituted at the 4 and 5 positions with ester groups.

Step 2: Introduction of the Piperidin-4-yl Substituent at the N-1 Position

The piperidin-4-yl group is introduced by nucleophilic substitution or coupling reactions at the N-1 position of the triazole ring. This can be accomplished by reacting the triazole intermediate with a suitable piperidine derivative, such as 4-piperidinol or piperidin-4-yl halides, under conditions favoring N-alkylation or N-arylation.

Step 3: Formation of the Hydrochloride Salt

The free base of the compound is treated with hydrochloric acid to form the hydrochloride salt, improving its stability and solubility for handling and storage.

Catalysts and Conditions

Copper Catalysts: Copper(I) iodide or copper sulfate with reducing agents (e.g., ascorbic acid) in solvents like DMF or DMSO are commonly used for azide-alkyne cycloaddition steps to form the triazole ring.

Solvents: Polar aprotic solvents such as DMF, DMSO, or mixtures with alcohols are typical reaction media.

Temperature: Reactions are generally carried out at room temperature to moderate heating (25–80 °C), depending on the step.

Purification: The final product is purified by crystallization or chromatography, followed by salt formation with HCl.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 1,2,3-triazole core | Azide + alkyne, Cu(I) catalyst, DMF/DMSO, RT–80 °C | 4,5-Dimethyl 1,2,3-triazole-4,5-dicarboxylate intermediate |

| 2 | N-1 substitution with piperidin-4-yl | Piperidin-4-yl derivative, base, suitable solvent | 1-(piperidin-4-yl)-substituted triazole |

| 3 | Salt formation | HCl, room temperature | Hydrochloride salt of final compound |

Research Findings and Optimization Notes

The use of copper(I) catalysis ensures regioselective formation of the triazole ring, favoring 1,4-substitution patterns, which aligns with the substitution pattern in the target compound.

Novel catalysts such as β-cyclodextrin-supported copper complexes have been reported to offer high yields and recyclability in aqueous media, which could be explored for greener synthesis routes.

The piperidin-4-yl substitution step may require careful control of reaction conditions to avoid side reactions, such as over-alkylation or ring opening of the piperidine moiety.

Formation of the hydrochloride salt improves compound stability and handling, which is critical for downstream applications in research or manufacturing.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer: A reflux-based approach in ethanol or DMF/EtOH mixtures is commonly used for analogous triazole derivatives, with reaction times ranging from 2–6 hours under controlled temperature . To optimize conditions, employ a statistical Design of Experiments (DoE) framework to evaluate variables like solvent polarity, temperature, and stoichiometry. For example, a 2<sup>k</sup> factorial design can identify critical parameters affecting yield and purity . Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should conflicting spectral data be resolved?

- Methodological Answer: Use a multi-technique approach:

- 1H/13C NMR for verifying piperidine and triazole ring connectivity .

- IR spectroscopy to confirm carbonyl (C=O) and carboxylate stretches .

- HRMS (ESI) for molecular weight validation .

If contradictions arise (e.g., unexpected peaks in NMR), cross-validate with 2D NMR (COSY, HSQC) or recrystallize the compound in DMF/EtOH (1:1) to isolate stereoisomers or impurities .

Q. What solvent systems are suitable for solubility testing, and how can stability under varying pH/temperature be assessed?

- Methodological Answer: Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy or gravimetric analysis. For stability, conduct accelerated degradation studies:

- Thermal stability: Heat samples at 40°C, 60°C, and 80°C for 24–72 hours, monitoring decomposition via HPLC .

- pH stability: Incubate in buffers (e.g., ammonium acetate, pH 6.5) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict reaction mechanisms or binding interactions for this compound?

- Methodological Answer:

- Reaction Mechanism: Use density functional theory (DFT) to model cycloaddition steps in triazole formation, comparing activation energies of possible pathways .

- Binding Studies: Perform molecular docking with target proteins (e.g., enzymes with piperidine-binding sites) using software like AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Contradiction Resolution: If computational binding affinities conflict with experimental IC50 values, re-evaluate force field parameters or solvent effects in simulations .

Q. What strategies are recommended for resolving discrepancies between theoretical and experimental yields or purity levels?

- Methodological Answer:

- Yield Discrepancies: Use sensitivity analysis to identify unaccounted variables (e.g., moisture sensitivity of intermediates, side reactions). Implement in-line FTIR or Raman spectroscopy to monitor real-time reaction progress .

- Purity Issues: Employ preparative HPLC with C18 columns and trifluoroacetic acid (TFA) modifiers to isolate impurities. Compare retention times with reference standards for structural identification .

Q. How can impurity profiles be systematically analyzed, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer:

- Impurity Identification: Use LC-HRMS with fragmentation patterns (MS/MS) to detect byproducts. For hydrochlorides, monitor counterion stoichiometry via ion chromatography .

- Thresholds: Follow ICH Q3A guidelines, where impurities ≥0.10% require structural elucidation. For preclinical studies, total impurities should not exceed 1.0% .

Q. What advanced separation techniques (e.g., membrane technologies, chiral chromatography) are applicable for isolating enantiomers or diastereomers?

- Methodological Answer:

- Chiral Separation: Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Optimize resolution using DOE to adjust flow rate and column temperature .

- Membrane Technologies: Employ nanofiltration membranes (MWCO 200–300 Da) to separate low-molecular-weight impurities. Validate with size-exclusion chromatography .

Data Management & Validation

Q. How should researchers manage conflicting spectral or chromatographic data across collaborative studies?

- Methodological Answer:

- Standardization: Use a centralized database (e.g., ELN systems) with metadata tagging for instrument parameters (e.g., NMR frequency, LC column type) .

- Cross-Lab Validation: Perform round-robin testing with calibrated reference standards. Apply multivariate statistics (PCA or PLS) to identify outlier datasets .

Q. What statistical frameworks are recommended for validating reproducibility in multi-batch syntheses?

- Methodological Answer: Apply ANOVA to assess batch-to-batch variability in yield, purity, and impurity profiles. For non-normal data, use non-parametric tests (Kruskal-Wallis). Include control charts (Shewhart charts) for continuous quality monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.